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Compound of Interest

Compound Name: Allylcyclohexane

Cat. No.: B1217954 Get Quote

The thermodynamic characterization of a compound relies on several key state functions,

including the enthalpy of formation, Gibbs free energy of formation, and heat capacity. While

extensive experimental data for allylcyclohexane is limited, computational methods provide

reliable estimates for these crucial parameters.

Table 1: Summary of Thermodynamic Properties of Allylcyclohexane
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Property Symbol Value Unit
Source &
Method

Molecular Weight M 124.22 g/mol IUPAC[2]

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG° 137.19 kJ/mol
Cheméo (Joback

Method)[2]

Enthalpy of

Formation (gas)
ΔfH°gas

Data not

available
kJ/mol -

Ideal Gas Heat

Capacity
Cp,gas

Data not

available
J/(mol·K) -

Liquid Phase

Heat Capacity
Cp,liquid

Data not

available
J/(mol·K) -

Enthalpy of

Vaporization
ΔvapH°

Data not

available
kJ/mol -

Normal Boiling

Point
Tboil

Data not

available
K -

Normal Melting

Point
Tfus

Data not

available
K -

Note: The scarcity of experimentally determined values highlights the reliance on computational

and estimation methods for the thermodynamic properties of allylcyclohexane.

Methodologies for Determination of Thermodynamic
Properties
The determination of thermodynamic properties involves a combination of experimental

calorimetry and advanced computational chemistry techniques.

Experimental Protocols
1. Combustion Calorimetry for Enthalpy of Formation (Liquid Phase)
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The standard molar enthalpy of formation of a liquid organic compound like allylcyclohexane,

ΔfH°(l), is typically derived from its standard molar energy of combustion, ΔcU°. This is

measured using a static-bomb combustion calorimeter.

Sample Preparation: A precise mass of the liquid sample (typically 0.4 to 0.8 g) is placed in a

crucible within the calorimetric bomb.

Bomb Assembly: The bomb is filled with high-purity oxygen at a pressure of approximately

3.04 MPa. A small, known amount of deionized water is added to the bomb to ensure a

saturated water vapor phase at the end of the reaction.

Calorimetry: The bomb is submerged in a water bath within the calorimeter. The combustion

is initiated by passing an electrical current through a cotton fuse in contact with the sample.

Temperature Measurement: The temperature change of the water bath is meticulously

recorded with high precision (e.g., to 10⁻⁴ K) to determine the energy released during

combustion.

Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a

certified standard substance, such as benzoic acid, under identical conditions.

Calculation: The standard molar energy of combustion is calculated from the corrected

temperature rise and the energy equivalent of the calorimeter. Standard corrections, known

as Washburn corrections, are applied to account for the deviation of the experimental

conditions from the standard state. The standard enthalpy of combustion, ΔcH°, is then

derived, and using Hess's Law with the known standard enthalpies of formation of CO₂(g)

and H₂O(l), the standard enthalpy of formation of liquid allylcyclohexane is calculated.

2. High-Temperature Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization, ΔvapH°, is a critical property for converting liquid-phase

thermodynamic data to the gas phase. It can be measured directly using a Calvet

microcalorimeter.

Sample Introduction: A small, precisely weighed amount of the sample is introduced into a

vaporization cell within the microcalorimeter, which is maintained at a constant temperature

(e.g., 298.15 K).
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Vaporization: The sample is vaporized isothermally. The energy absorbed during this phase

transition is measured by the instrument's heat flux sensors.

Data Acquisition: The heat flow as a function of time is recorded, and the total energy

absorbed is determined by integrating the signal.

Calculation: The molar enthalpy of vaporization at the experimental temperature is calculated

by dividing the total absorbed energy by the number of moles of the sample. Corrections are

then applied to adjust the value to the standard temperature of 298.15 K using heat capacity

data.[3]

Computational Protocols
Due to the challenges in experimental measurements, high-level quantum chemical methods

are frequently employed to calculate gas-phase thermodynamic properties.[4]

1. Quantum Chemical Calculations for Gas-Phase Enthalpy of Formation

Composite ab initio methods like G3MP2 or G4 are widely used for their accuracy in predicting

thermochemical data.[3][4]

Molecular Structure Optimization: The 3D molecular structure of allylcyclohexane is first

optimized to find its lowest energy conformation. This is typically done using a lower-level

theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-

31G(d)).

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of

theory to confirm that the optimized structure is a true minimum (no imaginary frequencies)

and to compute zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

Single-Point Energy Calculation: A series of high-level single-point energy calculations are

performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with

larger basis sets.

Composite Energy Calculation: The results from the various calculations are combined in a

predefined manner (as per the G3MP2 or G4 protocol) to extrapolate to a high-accuracy total

electronic energy.
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Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is

calculated using the atomization method. This involves subtracting the sum of the calculated

electronic energies of the constituent atoms (C and H) from the calculated total energy of the

molecule and then adding the sum of the experimental enthalpies of formation of the atoms

in their gas phase.

Visualization of Methodologies and Relationships
Diagrams created using the DOT language provide clear visual representations of the

workflows and principles involved in determining and understanding the thermodynamic

properties of allylcyclohexane.

Experimental Workflow: Determination of ΔfH°(g)

Allylcyclohexane (liquid)
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Click to download full resolution via product page

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Workflow: Ab Initio Calculation of ΔfH°(g)

Allylcyclohexane Structure

Geometry Optimization
(e.g., DFT B3LYP/6-31G(d))
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High-Level Single-Point
Energy Calculations (G4/G3MP2)ZPVE & Thermal Corrections

Atomization Energy Calculation

Calculated ΔfH°(g, 298.15 K)
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Caption: Computational workflow for determining gas-phase enthalpy of formation.

Fundamental Thermodynamic Relationships
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The spontaneity of a chemical process at constant temperature and pressure is determined by

the change in Gibbs free energy (ΔG), which elegantly combines enthalpy (ΔH) and entropy

(ΔS).[5]

The relationship is defined by the equation: ΔG = ΔH - TΔS

Where:

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

ΔH is the change in enthalpy, representing the heat absorbed or released.

T is the absolute temperature in Kelvin.

ΔS is the change in entropy, representing the change in disorder or randomness of the

system.

Gibbs Free Energy (G)
(Spontaneity)

Enthalpy (H)
(Heat Change)

-

Temperature x Entropy (TS)
(Disorder)

-

Click to download full resolution via product page

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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